molecular formula C18H25N5O3 B2504279 Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate CAS No. 1675248-18-6

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate

Cat. No. B2504279
CAS RN: 1675248-18-6
M. Wt: 359.43
InChI Key: NLQJYLLAHBDQCX-OCCSQVGLSA-N
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Description

The compound of interest, Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate, is a complex organic molecule that likely contains several functional groups, including an ester linkage, a piperidine ring, and a pyrrolopyrimidine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through a series of transformations. For example, the synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates involves starting from a pyridine derivative and undergoing reactions such as condensation with malonate followed by chlorination and further condensation with amines . Similarly, the synthesis of our compound would likely involve building the piperidine and pyrrolopyrimidine rings separately and then linking them together, possibly through amide bond formation, followed by esterification to introduce the ethyl group.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. For instance, the crystal structures of related compounds such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate show the presence of intramolecular hydrogen bonds that can affect the molecule's stability and reactivity . The piperidine derivatives discussed in another paper exhibit different conformations based on the substituents attached to the piperidine ring . These insights suggest that the stereochemistry and substituents on the piperidine and pyrrolopyrimidine rings in our compound would significantly influence its three-dimensional structure and properties.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. The papers provided discuss various chemical reactions, such as the condensation of ethyl 3-polyfluoroalkyl-3-oxopropionates with amines to form aminomethylidene derivatives . This type of reaction could be relevant for forming the amine linkage in our compound. Additionally, the dehydration reactions used to synthesize pyrrole derivatives could be analogous to the reactions needed to form the pyrrolopyrimidine moiety in our compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the known properties of similar compounds. For example, the presence of hydrogen bonds can influence the solubility and melting point . The steric bulk and electronic effects of substituents can affect the compound's reactivity and stability . The crystalline state and solubility in various solvents would also be determined by the functional groups present in the compound. The papers provided do not directly discuss the physical properties of our compound, but they do offer insights into how similar structures behave, which can be extrapolated to predict the properties of Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of a wide range of heterocyclic compounds, which are crucial for pharmaceutical applications and materials science. For instance, research by Verves et al. (2013) discusses the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives leading to the creation of methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. These derivatives have been essential in developing new pharmaceuticals and studying nucleic acid components (Verves, Kucher, Muzychka, & Smolii, 2013).

Antitumor and Antioxidant Activities

Another research application of related compounds includes the development of antitumor and antioxidant agents. Bialy and Gouda (2011) explored the cyanoacylation of 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, resulting in cyanoacetamide derivatives with promising antioxidant activities. This research highlights the potential therapeutic applications of these compounds in treating cancer and preventing oxidative stress-related diseases (Bialy & Gouda, 2011).

Antimicrobial and Anticancer Agents

Furthermore, compounds derived from or related to Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate have been investigated for their potential as antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds exhibited higher anticancer activity than the reference drug doxorubicin in certain cases, suggesting their potential as effective treatments for various cancers (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, similar compounds are known to inhibit Janus Associated Kinase 1 (JAK1) and JAK2, which mediate the signaling of a number of cytokines and growth factors that are important for hematopoiesis and immune function .

Future Directions

The future directions for this compound could involve further exploration of its potential as a kinase inhibitor. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition . This could be a potential area of focus for future research.

properties

IUPAC Name

ethyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-4-26-16(25)9-15(24)23-8-6-12(2)14(10-23)22(3)18-13-5-7-19-17(13)20-11-21-18/h5,7,11-12,14H,4,6,8-10H2,1-3H3,(H,19,20,21)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQJYLLAHBDQCX-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate

CAS RN

1675248-18-6
Record name Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675248186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6LBV2WY8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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